SCH-202676 hydrobromide
Overview
Description
Synthesis Analysis
SCH-202676 hydrobromide's synthesis involves complex chemical reactions, highlighting the intricate processes needed to create this compound. One notable study explores the interaction of SCH-202676 with M1 muscarinic acetylcholine receptors, indicating its synthesis for studying receptor modulation (Lanzafame & Christopoulos, 2004). Although this study does not detail the synthesis steps, it underscores the compound's relevance in scientific research, particularly in understanding receptor-ligand interactions.
Molecular Structure Analysis
While specific studies on SCH-202676 hydrobromide's molecular structure analysis were not directly found, related research provides insights into the structural intricacies of similar hydrobromide compounds. For example, the crystal and molecular structure of different hydrobromide compounds have been extensively studied, revealing detailed insights into their molecular frameworks and interactions (Furusaki et al., 1970). These analyses often involve X-ray crystallography to elucidate the compound's precise atomic arrangement, offering a foundational understanding that can be applied to SCH-202676 hydrobromide.
Chemical Reactions and Properties
SCH-202676 hydrobromide's chemical properties, particularly its interactions with biological receptors, highlight its role as a putative allosteric modulator. Its unique interaction with the M1 muscarinic acetylcholine receptor suggests a dual mode of ligand-receptor interaction, involving both extracellular and intracellular attachment points distinct from traditional allosteric sites (Lanzafame & Christopoulos, 2004). This property underlines the compound's potential in modulating receptor activity through novel mechanisms.
Physical Properties Analysis
Research into the physical properties of hydrobromide compounds, such as their crystalline structure and hydrogen bonding, provides a basis for understanding SCH-202676 hydrobromide's physical characteristics. For instance, the crystal structure analysis of different hydrobromide salts offers insights into their solid-state organization, which can influence their reactivity and interaction with biological targets (Ooi et al., 1959).
Chemical Properties Analysis
The chemical properties of SCH-202676 hydrobromide, particularly its reactivity and interactions with biological systems, are central to its scientific interest. Its role as an allosteric modulator for the M1 muscarinic acetylcholine receptor showcases its potential for influencing receptor-mediated signaling pathways, offering insights into its mechanism of action and potential therapeutic applications (Lanzafame & Christopoulos, 2004).
Scientific Research Applications
GPCR Modulation : SCH-202676 hydrobromide is identified as a novel modulator of G protein-coupled receptors, specifically inhibiting the binding of M1 muscarinic acetylcholine receptors in membrane preparations (Lanzafame & Christopoulos, 2004). This property makes it valuable for studying GPCR function, as it inhibits both agonist and antagonist binding to these receptors (Fawzi et al., 2001).
Mechanism of Action : Research indicates that SCH-202676 modulates GPCRs via thiol modification rather than through true allosteric mechanisms, suggesting a different approach to receptor modulation (Lewandowicz et al., 2006).
Interaction with Adenosine Receptors : It has been shown to inhibit radioligand binding to human adenosine A(1), A(2A), and A(3) receptors, affecting dissociation kinetics. However, it does not impact the human P2Y(1) nucleotide receptor (Gao et al., 2004).
Potential as an Antitussive Agent : SCH-202676 hydrobromide has been noted for its cough-inhibiting properties in animal studies, suggesting potential use as an antitussive agent in humans (Cass & Frederik, 1953).
properties
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 | |
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SCH-202676 hydrobromide | |
CAS RN |
265980-25-4 | |
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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